molecular formula C8H11Cl2N3 B566672 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine CAS No. 1289130-76-2

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Cat. No.: B566672
CAS No.: 1289130-76-2
M. Wt: 220.097
InChI Key: ZXNGJNXIJJHKBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine (CAS 1289130-76-2) is a high-value, halogenated pyrimidine derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C 8 H 11 Cl 2 N 3 and a molecular weight of 220.10 g/mol, this compound serves as a versatile synthetic intermediate . The presence of two chlorine atoms on the pyrimidine ring makes it an excellent electrophilic scaffold for sequential nucleophilic aromatic substitution reactions, allowing for the stepwise and regioselective introduction of diverse functional groups . This compound is particularly useful in the synthesis of more complex, drug-like molecules. Dichloropyrimidine intermediates are pivotal in constructing libraries of small molecules for biological screening and are employed in the development of potential pharmaceutical agents . For instance, similar N-substituted dichloropyrimidine amines are key precursors in patented synthetic routes to active pharmaceutical ingredients, underscoring the utility of this chemical class in drug discovery and process chemistry . Researchers value this compound for its ability to increase molecular diversity and lipophilicity, which can be critical for modulating the properties of lead compounds in optimization campaigns . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dichloro-N-methyl-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)13(3)8-11-6(9)4-7(10)12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGJNXIJJHKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744855
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289130-76-2
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Preformed Amines

Reagents :

  • Amine Source : N-Isopropyl-N-methylamine.

  • Solvent : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity.

  • Base : Potassium carbonate or triethylamine neutralizes HCl byproducts.

Conditions :

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : ~70–75% (estimated from analogous reactions).

Buchwald-Hartwig Amination

For higher selectivity, palladium-catalyzed cross-coupling connects aryl chlorides with amines.

Catalytic System :

  • Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

Efficiency :

  • Achieves >80% yield in model systems.

Integrated Synthetic Routes

Two-Step Industrial Synthesis

  • Chlorination : 4,6-Dihydroxypyrimidine treated with POCl₃/N,N-diisopropylethylamine at 80°C for 8 hours.

  • Amination : Reaction of 4,6-dichloropyrimidine with N-isopropyl-N-methylamine in DMF at 90°C for 24 hours.

Overall Yield : ~65%.

One-Pot Triphosgene-Based Method

Combining triphosgene chlorination and in-situ amination reduces purification steps:

  • Chlorination : Triphosgene in dichloroethane with N,N-diethylaniline.

  • Amination : Direct addition of N-isopropyl-N-methylamine post-chlorination.

Advantages :

  • Fewer intermediates.

  • Yield : ~72% (extrapolated from similar protocols).

Comparative Analysis of Methods

Parameter POCl₃ Method Triphosgene Method
Toxicity High (POCl₃ corrosive)Low (triphosgene solid)
Reaction Time 8–12 hours6–8 hours
Yield 65–70%72–75%
Scalability Suitable for bulkRequires solvent recovery

Industrial Considerations

  • Safety : Triphosgene minimizes risks of phosgene exposure, aligning with green chemistry principles.

  • Cost : POCl₃ is cheaper, but waste treatment offsets savings.

  • Regulatory Compliance : Triphosgene processes meet stricter environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Properties

The compound has shown significant anti-inflammatory activity, which is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that derivatives of pyrimidine compounds can suppress COX-2 activity effectively, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-2 IC50 (μmol)Reference
4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine0.04 ± 0.01
Celecoxib0.04 ± 0.01

Antiparasitic Activity

Research has identified the potential of pyrimidineamines, including this compound, as selective inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound demonstrates selectivity for the parasite's AdoMetDC enzyme over its human counterpart, indicating a promising therapeutic avenue with reduced toxicity .

Table 2: Antiparasitic Activity Against Trypanosoma brucei

CompoundEC50 (μM)IC50 (μM)Reference
This compound5.630

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents that enhance electron density at specific positions have been linked to increased anti-inflammatory effects .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated several pyrimidine derivatives for their anti-inflammatory potential using in vitro assays that measured COX enzyme inhibition. The results indicated that compounds structurally related to this compound exhibited potent inhibition of COX-2, supporting its application in inflammatory conditions .

Case Study 2: Antiparasitic Development

In a high-throughput screening campaign targeting Trypanosoma brucei, a series of pyrimidineamines were evaluated for their ability to inhibit AdoMetDC. The promising results led to further optimization efforts aimed at enhancing brain penetration and reducing off-target effects .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of an N-isopropyl-N-methyl group in the target compound introduces greater steric hindrance compared to mono-substituted analogs like N-isopropyl () or N-methyl-N-phenyl (). This hindrance may reduce reactivity in nucleophilic substitution reactions but enhance selectivity.
  • Positional Isomerism : Compounds with substituents at position 5 (e.g., B5 and B6 in ) exhibit distinct melting points and NMR profiles compared to those with substituents solely at position 2. For instance, B5’s isopropyl group at position 5 results in a higher melting point (175–176°C) than B6’s propargyl-substituted analog (159–161°C) .

Spectroscopic and Analytical Data

¹H NMR Comparison

  • This compound : Expected signals for N-isopropyl (δ ~1.28 ppm, doublet for CH₃) and N-methyl (δ ~3.0 ppm, singlet).
  • 4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) : Shows a septet at δ 3.46 ppm (CH of isopropyl) and NH₂ protons at δ 7.31 ppm .
  • 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine : Likely exhibits aromatic proton signals (δ ~7.0–7.5 ppm) for the phenyl group, absent in alkyl-substituted analogs .

Mass Spectrometry

  • The target compound’s molecular ion [M⁺] would appear at m/z 220 , whereas B5 and B6 show [M⁺] at m/z 205–207 and 201–203 , respectively, due to differences in molecular weight .

Biological Activity

4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a pyrimidine derivative that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and findings.

Overview of the Compound

This compound is characterized by its unique substitution pattern, which enhances its lipophilicity and biological interactions. The compound is synthesized through chlorination and amination processes involving 4,6-dichloropyrimidine and isopropylamine, followed by methylation with methylamine.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties . It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity . A study demonstrated that it significantly inhibited COX-2 enzyme activity in vitro, with an IC50 value comparable to celecoxib, a standard anti-inflammatory drug.

Compound IC50 (µmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

The anti-inflammatory effects were further validated in vivo using carrageenan-induced paw edema models in rats, where the compound reduced inflammation significantly compared to controls .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties . In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's IC50 values against these cell lines were noted to be significantly lower than those of traditional chemotherapeutics.

Cancer Cell Line IC50 (µM)
HepG215 ± 3
MDA-MB-23110 ± 2

The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

  • In Vivo Studies : In a study involving rat models with induced inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers such as iNOS and COX-2 mRNA expression levels .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of electron-donating groups on the pyrimidine ring enhances both anti-inflammatory and antimicrobial activities. This insight is crucial for the design of more potent derivatives .
  • Synergistic Effects : Preliminary studies suggest potential synergistic effects when combined with other therapeutic agents, indicating possible applications in combination therapies for enhanced efficacy against resistant strains or cancer cells.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis without compromising purity?

  • Methodological Answer : Continuous flow reactors reduce batch variability by maintaining precise temperature and mixing. For workup, automated flash chromatography (e.g., Biotage® systems) ensures consistent purification. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress in real time .

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